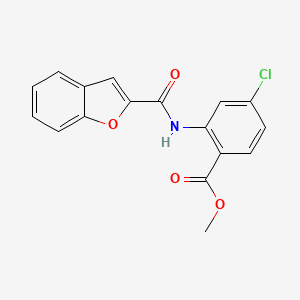

Methyl 2-(benzofuran-2-carboxamido)-4-chlorobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-(benzofuran-2-carboxamido)-4-chlorobenzoate is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(benzofuran-2-carboxamido)-4-chlorobenzoate typically involves the following steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of 2-hydroxybenzaldehyde derivatives with ethyl bromoacetate in the presence of a base such as sodium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-(benzofuran-2-carboxamido)-4-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Benzofuran-2-carboxylic acid derivatives.

Reduction: Benzofuran-2-carboxamido-4-chlorobenzyl alcohol.

Substitution: Benzofuran-2-carboxamido-4-substituted benzoates.

Applications De Recherche Scientifique

Methyl 2-(benzofuran-2-carboxamido)-4-chlorobenzoate has several scientific research applications:

Mécanisme D'action

The mechanism of action of methyl 2-(benzofuran-2-carboxamido)-4-chlorobenzoate involves its interaction with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzofuran-2-carboxamide derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

4-chlorobenzoate derivatives: These compounds have similar substituents and may undergo similar chemical reactions.

Uniqueness

Methyl 2-(benzofuran-2-carboxamido)-4-chlorobenzoate is unique due to its specific combination of the benzofuran core and the 4-chlorobenzoate moiety, which imparts distinct biological activities and chemical reactivity .

Activité Biologique

Methyl 2-(benzofuran-2-carboxamido)-4-chlorobenzoate is a compound of interest due to its potential biological activities, particularly in the fields of antiviral, antibacterial, and anticancer research. This article synthesizes findings from multiple studies to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The compound features a benzofuran moiety linked to a carboxamide and a chlorobenzoate group. This unique structure contributes to its diverse biological activities. The presence of halogen atoms, such as chlorine, is known to influence the pharmacological properties of organic compounds, often enhancing their potency against various biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral potential of halogenated derivatives similar to this compound. For instance, derivatives with chlorinated structures exhibited significant inhibition against viruses such as hepatitis E and Chikungunya. The effective concentration (EC90) values for these compounds ranged from approximately 90 nM to over 1000 nM, indicating varying levels of potency depending on the specific molecular modifications .

Table 1: Antiviral Potency of Related Compounds

| Compound | Virus Target | EC90 (nM) |

|---|---|---|

| This compound | Hepatitis E | 105.4 |

| C4′-bromo methyl ester | Hepatitis E | 91.3 |

| C4′-fluorine methyl ester | Hepatitis E | >1000 |

Antibacterial Activity

Benzofuran derivatives have also shown promising antibacterial properties. A study indicated that compounds with similar structures demonstrated significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The presence of chloro substituents was correlated with enhanced antibacterial efficacy .

Table 2: Antibacterial Efficacy of Benzofuran Derivatives

| Compound | Bacteria Target | Inhibition Zone (mm) |

|---|---|---|

| This compound | S. aureus | 23 |

| Compound X | E. coli | 24 |

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer models. Compounds with similar benzofuran structures have demonstrated antiproliferative effects in colon cancer cell lines, showing promise as potential therapeutic agents .

Case Study: Anticancer Effects

In a study evaluating the effects of benzofuran derivatives on human ovarian cancer cell lines (A2780), several compounds exhibited significant growth inhibition. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, which is a common target for anticancer therapies .

Mechanistic Insights

The biological activities of this compound can be attributed to several mechanisms:

- Antiviral Mechanism : Enhanced hydrogen bonding due to the carbonyl groups in amides may improve binding affinity to viral proteins, leading to reduced viral replication.

- Antibacterial Mechanism : The structural features allow for better interaction with bacterial membranes or enzymatic pathways critical for bacterial survival.

- Anticancer Mechanism : Induction of apoptosis through mitochondrial disruption has been observed in related compounds, suggesting a pathway that could be exploited for therapeutic purposes.

Propriétés

IUPAC Name |

methyl 2-(1-benzofuran-2-carbonylamino)-4-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO4/c1-22-17(21)12-7-6-11(18)9-13(12)19-16(20)15-8-10-4-2-3-5-14(10)23-15/h2-9H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIACDYSRAOTSJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.